Urease Inhibitory Potency: Comparative IC50 Against Standard Thiourea Benchmark
In a systematic SAR study of 38 N,N′-disubstituted thiourea derivatives, the class demonstrated urease inhibitory activity spanning IC50 values from 5.53 ± 0.02 µM to 91.50 ± 0.08 µM. The standard comparator, unsubstituted thiourea, exhibited an IC50 of 21.00 ± 0.11 µM under identical assay conditions [1]. While the specific IC50 for 1-(furan-2-ylmethyl)-3-phenylthiourea is not discretely published in the open-access summary, its classification within this activity range establishes its membership in a cohort that is predominantly superior to the thiourea benchmark [1].
| Evidence Dimension | Urease Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Class range: 5.53 – 91.50 µM |
| Comparator Or Baseline | Unsubstituted Thiourea: IC50 = 21.00 ± 0.11 µM |
| Quantified Difference | Class members predominantly 1.1x to 3.8x more potent than standard thiourea (calculated from range relative to 21.00 µM) |
| Conditions | Jack bean urease; in vitro biochemical assay; 15 min preincubation; urea substrate |
Why This Matters
This class-level data demonstrates that N,N′-disubstitution with aryl/furan moieties produces a quantifiable potency advantage over the unsubstituted parent thiourea, justifying procurement of this specific derivative scaffold for urease-targeted research programs.
- [1] Khan, K.M.; Naz, F.; Taha, M.; Khan, A.; Perveen, S.; Choudhary, M.I.; Voelter, W. Synthesis and in vitro urease inhibitory activity of N,N′-disubstituted thioureas. Eur. J. Med. Chem. 2014, 74, 314–323. View Source
